Isopropyl 5-bromopyrimidine-4-carboxylate
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis
Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. gsconlinepress.comgrowingscience.com Its derivatives are not merely synthetic curiosities but are fundamental components of life itself, forming the structural core of nucleobases such as cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. gsconlinepress.com This inherent biological relevance has spurred extensive research, revealing that the pyrimidine scaffold is a "privileged structure" in drug discovery. nih.gov Consequently, pyrimidine-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive properties. gsconlinepress.comgrowingscience.com The versatility of the pyrimidine ring, which allows for functionalization at various positions, makes it an attractive target for synthetic chemists aiming to create novel molecules with tailored biological and physical properties. guidechem.comguidechem.com
Overview of Pyrimidine-4-Carboxylate Structural Motifs and Their Academic Relevance
Within the broad family of pyrimidine derivatives, those bearing a carboxylate group at the C4-position represent a significant subclass. The pyrimidine-4-carboxylate motif is a key structural unit in various compounds of academic and industrial interest. thieme-connect.com The presence of the carboxylate group, a powerful hydrogen bond acceptor, alongside the ring nitrogen atoms, facilitates the formation of predictable supramolecular assemblies through hydrogen bonding, a principle of great importance in crystal engineering and materials science. researchgate.net Furthermore, the carboxylate functional group serves as a versatile synthetic handle. It can be readily converted into other functionalities such as amides, which are crucial for modulating the pharmacological profile of bioactive molecules. nih.govnih.gov The study of pyrimidine-4-carboxylates has led to the development of inhibitors for various enzymes, demonstrating their importance in the design of targeted therapeutics. nih.govnih.gov
The Role of Halogenated Pyrimidines as Key Synthetic Intermediates
Halogenated pyrimidines, particularly bromo- and chloro-derivatives, are indispensable building blocks in organic synthesis. guidechem.commyuchem.com The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activating groups are present. researchgate.net The introduction of a halogen atom, such as bromine at the C5-position, provides a reactive site that is primed for a variety of chemical transformations. myuchem.com This C-Br bond is particularly amenable to transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. myuchem.comresearchgate.netmdpi.com These powerful bond-forming methodologies allow for the efficient construction of complex molecular architectures by coupling the pyrimidine core to other aryl or alkyl fragments, making 5-bromopyrimidines highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. myuchem.comacs.orgnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
propan-2-yl 5-bromopyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(2)13-8(12)7-6(9)3-10-4-11-7/h3-5H,1-2H3 |
InChI Key |
KEGKHFDMCWPUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=NC=C1Br |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 5 Bromopyrimidine 4 Carboxylate and Its Analogues
Strategies for the Construction of the Pyrimidine-4-Carboxylate Core
The formation of the central pyrimidine-4-carboxylate structure is a critical step, achievable through several synthetic routes. These strategies primarily involve either building the ring from acyclic precursors or modifying an existing pyrimidine (B1678525) system.
Cyclocondensation Reactions of 1,3-Dielectrophilic and 1,3-Dinucleophilic Precursors
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a three-carbon component (a 1,3-dielectrophile) with a nitrogen-containing, two-nitrogen component (a 1,3-dinucleophile) like an amidine or urea. mdpi.comorganic-chemistry.org The classical Pinner synthesis, for instance, condenses 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com
Modern variations employ a wide array of precursors and catalysts. One effective method involves the cyclocondensation of β-ketoenamides with ammonium (B1175870) salts, which can produce pyrimidines with flexible substitution patterns in good yields. researchgate.net Similarly, the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts directly yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgresearchgate.net Multi-component reactions, which combine three or more starting materials in a single step, offer an efficient approach. For example, a zinc chloride-catalyzed three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) can produce a variety of pyrimidine derivatives. organic-chemistry.org
A summary of representative cyclocondensation strategies is presented below.
| Dinucleophile | Electrophilic Precursor(s) | Catalyst/Conditions | Product Type |
| Amidinium Salts | 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | Not specified | 2-Substituted pyrimidine-5-carboxylic esters organic-chemistry.orgresearchgate.net |
| Ammonium Acetate | Functionalized enamines, Triethyl orthoformate | ZnCl₂ | Tri- and tetrasubstituted pyrimidines organic-chemistry.org |
| Urea | Chalcones (α,β-unsaturated ketones) | Basic conditions | Substituted pyrimidin-2(1H)-ones ijres.org |
| Amidines | 1,3-Dicarbonyl compounds (e.g., β-keto esters) | Ultrasound irradiation | Substituted pyrimidines mdpi.com |
Functionalization and Derivatization of Pre-existing Pyrimidine Ring Systems
Instead of building the ring from scratch, chemists can modify an existing pyrimidine ring. This approach is valuable for introducing specific functional groups or building more complex, fused-ring structures. Electrophilic substitution reactions can be performed on activated pyrimidine systems, such as thieno[2,3-d]pyrimidines, which undergo halogenation or Vilsmeier formylation. growingscience.com
A more targeted approach involves radical substitution reactions. For instance, the functionalization of the pyrimidine ring to form uracil (B121893) can proceed through the substitution of a hydrogen atom with a hydroxyl group (OH-for-H). uhmreactiondynamics.org Another powerful technique is transition metal-catalyzed cross-coupling. Reactions like the Suzuki-Miyaura coupling allow for the introduction of aryl or other organic fragments onto a halogenated pyrimidine scaffold, greatly expanding the structural diversity of accessible compounds. researchgate.net A novel method involves the Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with 5-bromopyrimidine (B23866), which, after an oxidative re-aromatization step, yields 4-aryl-5-bromopyrimidines. researchgate.net
Direct Synthesis and Esterification Approaches to Isopropyl 5-Bromopyrimidine-4-Carboxylate
The synthesis of the specific target molecule, this compound, can be approached through direct functionalization of a pyrimidine precursor or by creating the corresponding carboxylic acid and subsequently performing an esterification.
Esterification of 5-Bromopyrimidine-4-carboxylic Acid
Once 5-bromopyrimidine-4-carboxylic acid is obtained, it can be converted to its isopropyl ester through standard esterification methods. The Fischer-Speier esterification is a classic and direct method, involving the reaction of the carboxylic acid with an excess of the desired alcohol (isopropanol) under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it forms. masterorganicchemistry.com
For more sensitive or sterically hindered substrates, other methods are available. A common alternative involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. The reaction of 5-bromopyrimidine-4-carbonyl chloride with isopropanol (B130326) would yield the target ester. ucla.edu Another mild and efficient method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and the alcohol at room temperature. organic-chemistry.org
| Esterification Method | Reagents | Key Features |
| Fischer-Speier | Isopropanol, H₂SO₄ (catalyst) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |
| Acid Chloride Intermediate | Oxalyl chloride or SOCl₂, then Isopropanol | High-yielding but requires an extra synthetic step. ucla.edu |
| Steglich | Isopropanol, DCC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |
Regioselective Carboxylation of 5-Bromopyrimidine
A more direct and efficient route to esters of 5-bromopyrimidine-4-carboxylic acid involves the regioselective introduction of a carboxyl group or its ester equivalent onto the 5-bromopyrimidine ring. A notable example is the Minisci radical reaction, a type of homolytic alkoxycarbonylation. ucla.edu This method allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine. ucla.edu
Table of Minisci Reaction Results for Alkoxycarbonylation of 5-Halopyrimidines Adapted from a study on the synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu
| Halogen (X) | Alkyl Group (R) | Conversion (%) | Isolated Yield (%) |
| Br | Methyl | 85 | 44 |
| Br | Ethyl | 85 | 48 |
| Cl | Ethyl | 70 | 35 |
| I | Ethyl | 65 | 30 |
Advanced Synthetic Techniques in Halogenated Pyrimidine-4-Carboxylate Formation
Modern organic synthesis provides advanced tools for the formation and functionalization of halogenated pyrimidines. The Minisci reaction, as described above, represents a significant advancement by utilizing radical chemistry to achieve high regioselectivity in a single step. ucla.edu
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are indispensable for further modifying the pyrimidine core. For instance, after creating a 4-aryl-5-bromopyrimidine, the bromine at the C5 position can be coupled with a terminal alkyne to produce 4-aryl-5-alkynylpyrimidines, which are of medicinal interest. researchgate.net
Furthermore, regioselective Suzuki-Miyaura cross-coupling reactions have been developed for related di-halogenated heterocyclic systems like quinazolines. mdpi.com These methods often employ microwave irradiation to accelerate reaction times and improve efficiency. mdpi.com The principles of achieving regioselectivity in these systems, often by exploiting the different electronic environments of the halogenated positions, are applicable to the synthesis of complex pyrimidine derivatives.
Radical Alkoxycarbonylation (e.g., Minisci Reaction)
The Minisci reaction is a powerful method for the direct C–H functionalization of electron-deficient heterocycles via a homolytic aromatic substitution. wikipedia.org While classically used for alkylation, the principles of the Minisci reaction can be extended to alkoxycarbonylation. The reaction typically involves the generation of a carbon-centered radical which then attacks the protonated, and thus more electron-deficient, heterocyclic ring. wikipedia.orgnih.gov
In the context of synthesizing a pyrimidine-4-carboxylate, an alkoxycarbonyl radical (e.g., •CO₂iPr) would be generated from a suitable precursor. This radical would then add to the pyrimidine ring. The reaction is initiated by an oxidizing agent that facilitates the formation of the radical. nih.gov Classic conditions often use silver salts and persulfate, but recent advancements have focused on photoredox catalysis, which offers milder conditions and greater functional group tolerance. nih.govnih.gov
The general mechanism proceeds as follows:
Radical Generation : An oxidant or photocatalyst initiates the formation of the alkoxycarbonyl radical from a precursor like an oxalate (B1200264) monoester or a related derivative.
Nucleophilic Attack : The electron-deficient pyrimidine ring is protonated under acidic conditions, enhancing its reactivity toward the nucleophilic radical. The radical adds to an electron-deficient carbon, often at the C2, C4, or C6 position.
Rearomatization : The resulting radical cation intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the final functionalized pyrimidine. wikipedia.org
While a specific application for this compound is not detailed in the provided literature, photoredox-mediated Minisci reactions on other N-heteroarenes illustrate the method's potential. For instance, the alkylation of various heterocycles has been achieved with excellent yields using alkyl boronic acids as radical precursors under photoredox conditions. nih.gov
Table 1: Illustrative Examples of Photoredox-Mediated Minisci C–H Alkylation of N-Heteroarenes This table demonstrates the scope of a related Minisci-type reaction, as reported in the literature.
| Heterocycle | Alkylating Agent | Product | Yield (%) |
| Lepidine | Cyclohexylboronic acid | 2-Cyclohexylquinoline | 95% |
| Quinoline (B57606) | Cyclohexylboronic acid | 2-Cyclohexylquinoline & 4-Cyclohexylquinoline | 85% (1:1 ratio) |
| Isoquinoline | Cyclohexylboronic acid | 1-Cyclohexylisoquinoline | 98% |
| Pyridine (B92270) | tert-Butylboronic acid | 2-tert-Butylpyridine & 4-tert-Butylpyridine | 80% (1:1.2 ratio) |
Data sourced from a study on Minisci C-H alkylation using boronic acids. nih.gov
Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Functionalization
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds like pyrimidines. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction purity compared to conventional heating methods. tandfonline.comnih.gov This is attributed to efficient and uniform heating of the reaction mixture. researchgate.net
MAOS is particularly effective for multicomponent reactions, such as the Biginelli reaction, which is a common method for synthesizing dihydropyrimidines. tandfonline.com These precursors can then be further modified to create a variety of substituted pyrimidines. Researchers have demonstrated that microwave-assisted conditions, often combined with solvent-free protocols, provide a green and efficient route to pyrimidine derivatives. at.ua For example, the synthesis of quinolines, another class of N-heterocycles, showed significantly higher yields and shorter reaction times under microwave irradiation compared to conventional oil bath heating. nih.gov This highlights the general applicability of MAOS for improving heterocyclic synthesis.
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Synthesis of Quinolines This table illustrates the advantages of MAOS in a representative heterocyclic synthesis.
| Product | Method | Time | Yield (%) |
| 2,4-diphenyl-3-methylquinoline | Conventional Heating | 60 min | 75% |
| 2,4-diphenyl-3-methylquinoline | Microwave Irradiation | 4 min | 92% |
| 2-(4-chlorophenyl)-4-phenyl-3-methylquinoline | Conventional Heating | 60 min | 78% |
| 2-(4-chlorophenyl)-4-phenyl-3-methylquinoline | Microwave Irradiation | 4 min | 95% |
| 2-(4-methoxyphenyl)-4-phenyl-3-methylquinoline | Conventional Heating | 60 min | 70% |
| 2-(4-methoxyphenyl)-4-phenyl-3-methylquinoline | Microwave Irradiation | 4 min | 89% |
Data adapted from a study on the synthesis of quinoline derivatives. nih.gov
Solvent-Less Methodologies for Pyrimidine Derivatives
In alignment with the principles of green chemistry, solvent-less or solid-state synthesis offers significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. Mechanochemistry, particularly ball milling, has been successfully applied to the synthesis of pyrimidine derivatives. acs.orgacs.org This technique involves the grinding of solid reactants, sometimes with a catalytic amount of a solid catalyst, to induce chemical reactions.
A notable example is the one-pot, three-component synthesis of various pyrimidine derivatives using a modified zinc oxide nanoparticle (ZnO NP) catalyst under solvent-free ball milling conditions. acs.org This method is characterized by high efficiency, ease of product isolation, and the ability to recycle the catalyst. The reaction proceeds smoothly at room temperature, and the methodology has been successfully applied to a range of substrates, demonstrating its broad utility. acs.org
Table 3: Synthesis of Benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine Derivatives via Solvent-Less Ball Milling This table showcases the yields of various pyrimidine analogues synthesized using a mechanochemical approach.
| Aldehyde | Acetoacetate (B1235776) | Product Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 94% |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 95% |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 92% |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 85% |
| 2-Naphthaldehyde | Ethyl acetoacetate | 83% |
| 2-Furaldehyde | Ethyl acetoacetate | 90% |
Reaction conditions: 2-aminobenzimidazole (B67599) (3 mmol), acetoacetate (3 mmol), aldehyde (3 mmol), ZnO NPs (0.4 mol %), 600 rpm. Yields are for isolated products. Data sourced from a study on mechanochemical synthesis. acs.org
Optimization and Scale-Up Considerations in Synthesis
Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction parameters and consideration of process safety and economics.
For Radical Alkoxycarbonylation , key optimization parameters include the choice and concentration of the radical initiator, solvent, temperature, and reaction time. On a larger scale, the exothermic nature of many radical reactions must be managed to ensure thermal safety. The removal of byproducts and catalysts, such as metal salts from classic Minisci conditions or the photocatalyst in modern variants, becomes a critical purification challenge that must be addressed for an efficient process. nih.gov
In Microwave-Assisted Organic Synthesis , scaling up involves moving from monomodal microwave reactors used in labs to larger multimode or continuous-flow systems. The penetration depth of microwaves can become a limiting factor in large batch reactors, making continuous-flow setups often more suitable for industrial scale. Optimization focuses on maximizing throughput while maintaining the high yields and short reaction times observed at the lab scale. researchgate.net
For Solvent-Less Methodologies , the scalability of ball milling has been demonstrated up to the multigram scale. acs.orgiitrpr.ac.in Key considerations for industrial scale-up include the design of the milling apparatus (e.g., jar size, ball size, and material), managing heat generated during prolonged milling, and developing efficient methods for product extraction and catalyst recovery from the solid mixture. The ability to recycle the catalyst is a significant advantage for the cost-effectiveness and sustainability of the process. acs.org
Chemical Reactivity and Transformations of Isopropyl 5 Bromopyrimidine 4 Carboxylate
Reactivity of the Bromine Atom at the C5 Position
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key functional group that dictates much of the compound's reactivity. This position is susceptible to a variety of transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Isopropyl 5-bromopyrimidine-4-carboxylate is an excellent substrate for these reactions, with the bromine atom serving as a leaving group.
Suzuki Coupling:
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl compounds. For this compound, the Suzuki reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position. mdpi.com The general scheme for the Suzuki coupling of this compound is as follows:
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate or sodium carbonate, in a suitable solvent system like a mixture of toluene, ethanol (B145695), and water. libretexts.orgorganic-chemistry.orglibretexts.org The reactivity of the aryl halide in Suzuki couplings generally follows the order I > Br > Cl. libretexts.org
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a mild base like an amine. libretexts.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct method for the introduction of an alkynyl group at the C5 position, leading to the formation of 5-alkynylpyrimidine derivatives. researchgate.netnih.gov These products are of interest in medicinal chemistry.
The reaction conditions for Sonogashira coupling are generally mild, often conducted at room temperature. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Arylpyrimidine-4-carboxylate |
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which enhances its reactivity towards nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in However, substitution at the C5 position is less common.
The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate. nih.govyoutube.com The stability of this intermediate is crucial for the reaction to proceed. For a nucleophile to displace the bromine atom at the C5 position of this compound, the reaction conditions would likely need to be forcing, or the nucleophile would need to be particularly strong. The reactivity order of leaving groups in SNAr reactions is generally F > Cl ≈ Br > I. nih.gov
Direct Metallation and Lithiation Strategies
Direct metallation, particularly lithiation, is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. This involves the deprotonation of a C-H bond by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.
In the context of 5-bromopyrimidines, direct metallation can be challenging due to the inherent reactivity of the pyrimidine ring. However, strategies involving lithium diisopropylamide (LDA) have been reported to afford 4-lithio-5-bromopyrimidine, which can then be trapped by electrophiles. researchgate.net This indicates that under specific conditions, it is possible to achieve regioselective metallation of the pyrimidine ring. The resulting lithiated species can then be used to introduce various functional groups at the C4 position, while the C5-bromo substituent remains available for subsequent transformations like cross-coupling reactions.
Reactivity of the Isopropyl Ester Moiety at the C4 Position
The isopropyl ester group at the C4 position provides another site for chemical modification, offering a pathway to a variety of other functional groups.
Hydrolysis and Transesterification Reactions
The isopropyl ester of this compound can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The resulting 5-bromopyrimidine-4-carboxylic acid is a key intermediate for further derivatization. sigmaaldrich.com
Transesterification, the conversion of one ester to another, can also be achieved. This reaction is typically catalyzed by an acid or a base and involves reacting the isopropyl ester with a different alcohol. This allows for the modification of the ester group, which can be useful for altering the physical or biological properties of the molecule.
Conversion to Amides, Hydrazides, and Related Derivatives
The ester functionality can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.
Amide Formation:
Amides can be synthesized from the ester, either directly or via the corresponding carboxylic acid. Direct aminolysis of the ester with an amine can be challenging and may require high temperatures or catalysts. A more common approach is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent, such as 2,4,6-trichloro-1,3,5-triazine. researchgate.net Mechanochemical methods have also been developed for the synthesis of primary amides from esters using calcium nitride. nih.gov
Hydrazide Formation:
Hydrazides are valuable synthetic intermediates and are known to possess a wide range of biological activities. mdpi.comrjptonline.orgresearchgate.net They can be prepared by the reaction of esters with hydrazine (B178648) hydrate. rjptonline.orgorganic-chemistry.org This reaction is often carried out in a suitable solvent like ethanol. The resulting 5-bromopyrimidine-4-carbohydrazide (B13664807) can be further reacted with various electrophiles to generate a diverse library of compounds.
Table 2: Transformations of the Isopropyl Ester Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | NaOH (aq) or KOH (aq) | 5-Bromopyrimidine-4-carboxylic acid |
| Transesterification | R'OH, Acid or Base catalyst | R' 5-bromopyrimidine-4-carboxylate |
| Amidation (via acid) | 1. NaOH (aq) 2. Amine, Coupling agent | N-Substituted-5-bromopyrimidine-4-carboxamide |
Reduction of the Ester Group to Alcohols or Aldehydes
The isopropyl ester group at the C4 position of the pyrimidine ring is susceptible to reduction by various hydride reagents. The outcome of the reduction—whether it yields the corresponding primary alcohol, (5-bromopyrimidin-4-yl)methanol, or halts at the aldehyde stage, 5-bromopyrimidine-4-carbaldehyde—is highly dependent on the choice of reducing agent and the reaction conditions.
Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters completely to primary alcohols. chemistrysteps.com In contrast, sterically hindered and electrophilic reducing agents, most notably Diisobutylaluminium hydride (DIBAL-H), are widely used to achieve the partial reduction of esters to aldehydes. wikipedia.orgmasterorganicchemistry.com This transformation is crucial for accessing the aldehyde functionality, which is a versatile precursor for further carbon-carbon bond-forming reactions.
The mechanism of DIBAL-H reduction involves the coordination of the Lewis acidic aluminum atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A single hydride equivalent is then transferred to the carbonyl carbon. The resulting tetrahedral intermediate is stabilized at low temperatures (typically -78 °C), preventing the elimination of the alkoxy group and subsequent over-reduction. chemistrysteps.comquimicaorganica.org An aqueous workup then hydrolyzes this intermediate to furnish the desired aldehyde. masterorganicchemistry.comyoutube.com Careful control of stoichiometry and temperature is essential to prevent the formation of the alcohol as a byproduct. wikipedia.org
| Reducing Agent | Abbreviation | Typical Product from Ester | Key Conditions |
|---|---|---|---|
| Diisobutylaluminium Hydride | DIBAL-H | Aldehyde | Low temperature (-78 °C), 1 equivalent quimicaorganica.org |
| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Typically room temperature or reflux chemistrysteps.com |
| Calcium Borohydride | Ca(BH₄)₂ | Primary Alcohol | Used for hydrogenation of ester groups acs.org |
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by the electron-withdrawing effects of the C5-bromo and C4-carboxylate substituents. This electronic nature profoundly influences the ring's reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution, while also enabling a variety of cyclization reactions.
Annulation and Cyclization Reactions with Dinucleophiles
Annulation and cyclization reactions are powerful strategies for constructing fused heterocyclic systems from pyrimidine precursors. mdpi.comrsc.org In the case of this compound, the bromine atom at the C5 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the rest of the pyrimidine scaffold provides the electrophilic backbone for the cyclization with dinucleophiles.
For instance, aminopyrazoles can react with functionalized pyrimidines to construct bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.gov The reaction typically proceeds via an initial nucleophilic attack from an amino group of the dinucleophile, followed by an intramolecular cyclization and condensation. nih.govnih.gov The reaction of 5-aminopyrazoles with β-diketones in an acid medium, for example, leads to the formation of pyrazolopyrimidines through a cyclization process dependent on the tautomerization of the amidine system. nih.gov Similarly, reactions with unsaturated ketones and nitriles can also yield fused pyrimidine structures. nih.gov
Another important class of reactions involves the peri-annulation of perimidines with 5-bromopyrimidines in acidic media like polyphosphoric acid (PPA) to form complex polycyclic aromatic systems. mdpi.com These transformations highlight the utility of the bromo-pyrimidine moiety as a key building block for elaborate heterocyclic structures.
| Pyrimidine Precursor Type | Dinucleophile/Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| Functionalized Pyrimidine | Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Bromopyrimidine (B23866) | Perimidines | 7H-imidazo[4′,5′:4,5]benzo[1,2,3-gh]perimidines | mdpi.com |
| 2-Alkynyl Pyridine (B92270) (Analogue) | Diarylcyclopropenones | Indolizinones | rsc.org |
Electrophilic Attack and Substitution (Limited Scope due to Deactivation)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. fiveable.me However, the pyrimidine ring is inherently electron-deficient, making it significantly less reactive towards electrophiles than benzene. libretexts.org The presence of two strong electron-withdrawing groups—a bromine atom and an isopropyl carboxylate group—on the this compound molecule further deactivates the ring, rendering classical EAS reactions exceptionally difficult. The ring's low nucleophilicity means that it does not readily react with electrophiles like Br₂ unless a catalyst is present. libretexts.org
Despite this strong deactivation, a specialized type of electrophilic reaction has been reported. In the presence of a strong Brønsted acid, such as methanesulfonic acid, the pyrimidine ring can be protonated. rsc.org This protonation dramatically increases the electrophilicity of the pyrimidine ring, transforming the pyrimidinium species into a potent electrophile itself. rsc.orgrsc.org This highly electrophilic intermediate can then undergo a Friedel-Crafts-type alkylation reaction with electron-rich arenes, such as phenols or naphthalenes. rsc.orgrsc.org This reaction proceeds via an SEAr mechanism where the arene acts as the nucleophile, attacking the C4 position of the protonated 5-bromopyrimidine. rsc.orgnih.gov The initial product is a dihydropyrimidine (B8664642) derivative, which can then be oxidatively re-aromatized. rsc.orgnih.gov This sequence provides a novel route to 4-aryl-5-bromopyrimidines, demonstrating a unique reactivity pattern that circumvents the inherent inertness of the pyrimidine ring toward traditional electrophilic attack. rsc.org
Stereochemical Aspects of Reactions Involving Pyrimidine-4-Carboxylate Scaffolds
The pyrimidine-4-carboxylate framework can serve as a scaffold for asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. The development of enantioselective reactions is critical for producing biologically active compounds, where often only a single enantiomer is effective.
Research has demonstrated the successful application of pyrimidine scaffolds in transition metal-catalyzed asymmetric reactions. For example, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates provides a direct route to chiral N-allylpyrimidine analogues. nih.govacs.org Using a chiral diphosphine ligand in conjunction with a rhodium catalyst, these reactions can achieve high yields (up to 95%) and excellent levels of regio- and enantioselectivity (up to >40:1 B/L and 99% ee). nih.govacs.org
Similarly, highly enantioselective intermolecular cyclopropanation reactions have been developed using N1-vinylpyrimidines and α-diazoesters. acs.org Catalyzed by a chiral ruthenium(II)-phenyloxazoline complex, these reactions produce chiral cyclopropyl (B3062369) pyrimidine nucleoside analogues in high yields (up to 96%) with outstanding diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). acs.org The resulting cyclopropanation adduct can be further transformed, for instance, through reduction of the ester group, to yield chiral carbocyclic nucleosides. acs.org These examples underscore the value of the pyrimidine scaffold in stereoselective synthesis, allowing for the precise construction of complex chiral architectures. rsc.org
| Reaction Type | Catalyst System | Product Type | Reported Yield | Reported Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral Diphosphine | Chiral N-allylpyrimidine analogues | Up to 95% | Up to >40:1 B/L, Up to 99% ee | nih.govacs.org |
| Asymmetric Cyclopropanation | Ru(II)-Pheox complex | Chiral cyclopropyl pyrimidine nucleoside analogues | 71-96% | 10:1 to >20:1 dr, 96-99% ee | acs.org |
| Asymmetric Cyclopropanation | Not specified | Pyrimidine-substituted diester D-A cyclopropanes | Up to 97% | Up to 99% ee | rsc.org |
Derivatization and Advanced Synthetic Applications of Isopropyl 5 Bromopyrimidine 4 Carboxylate
Isopropyl 5-Bromopyrimidine-4-Carboxylate as a Precursor for Complex Heterocyclic Architectures
The reactivity of the carbon-bromine bond and the carboxylate function in this compound makes it an ideal starting material for the synthesis of diverse and complex heterocyclic compounds. The bromo group is amenable to displacement and participation in various cross-coupling reactions, while the ester can be involved in cyclization and other modifications.
Synthesis of Polyfunctionalized Pyrimidine (B1678525) Derivatives
The bromine atom at the 5-position of the pyrimidine ring is a key handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the closely related 5-bromopyrimidines is well-established and provides a clear indication of its synthetic potential. myuchem.com
Suzuki-Miyaura cross-coupling reactions, for instance, are commonly employed to form carbon-carbon bonds. It is possible to introduce one or more aryl rings in a specific order, with the 4-position being the most reactive, followed by the 6- and then the 2-position. researchgate.net In the case of 5-bromopyrimidines, this reaction allows for the introduction of aryl and heteroaryl substituents. A series of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs have been synthesized via Suzuki cross-coupling reaction, using Pd(PPh3)4 as a catalyst and various arylboronic acids as reagents. nih.gov This highlights the feasibility of using arylboronic acids to functionalize the pyrimidine core.
The following table illustrates the types of functional groups that can be introduced onto a pyrimidine ring using Suzuki cross-coupling reactions with analogous bromopyrimidine precursors.
| Reactant | Catalyst/Reagents | Product Type | Reference |
| Arylboronic acids | Pd(PPh3)4 | Aryl-substituted pyrimidines | nih.gov |
| Heteroarylboronic acids | Palladium catalyst | Heteroaryl-substituted pyrimidines | researchgate.net |
These examples demonstrate that this compound can likely be functionalized in a similar manner to yield a variety of polyfunctionalized pyrimidine derivatives with potential applications in medicinal chemistry and materials science.
Construction of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyridazines)
The 5-bromopyrimidine-4-carboxylate scaffold is a valuable precursor for the construction of fused pyrimidine systems, such as pyrimido[4,5-d]pyridazines. These fused heterocycles are of significant interest due to their diverse biological activities. nih.gov
One approach to synthesizing pyrimido[4,5-d]pyridazines involves the reaction of a suitably substituted pyrimidine with a hydrazine (B178648) derivative. For instance, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed and synthesized to improve binding affinity to dihydropteroate (B1496061) synthase (DHPS), a validated drug target. nih.gov This synthesis highlights the potential to construct the pyridazine (B1198779) ring onto the pyrimidine core.
Another important class of fused pyrimidines is the thieno[2,3-d]pyrimidines, which have shown a wide spectrum of biological activities. nih.gov The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved using various catalytic methods, demonstrating the versatility of pyrimidine precursors in constructing this fused system. capes.gov.br For example, a series of novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been prepared and tested for antiallergenic activity. bibliomed.org
Furthermore, pyrimido[4,5-b]quinolines represent another class of fused pyrimidines with significant biological properties, including anticancer activities. nih.gov Their synthesis has been described starting from 4-arylamino-5-carboxy-2-hydroxy-6-methylpyrimidines by reaction with polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). nih.gov Ultrasound-assisted synthesis of pyrimido[4,5-b]quinoline derivatives has also been reported, offering an efficient and environmentally friendly approach. nih.gov
The following table summarizes various fused pyrimidine systems that can be synthesized from pyrimidine precursors.
| Fused System | Synthetic Approach | Reference |
| Pyrimido[4,5-c]pyridazines | Reaction with hydrazine derivatives | nih.gov |
| Thieno[2,3-d]pyrimidines | Cyclization with sulfur-containing reagents | capes.gov.brbibliomed.org |
| Pyrimido[4,5-b]quinolines | Cyclization of 4-arylamino-5-carboxypyrimidines | nih.gov |
| Pyrimido[4,5-b]quinolines | Ultrasound-assisted multicomponent reaction | nih.gov |
These examples underscore the utility of 5-halopyrimidine-4-carboxylates as key intermediates for accessing a diverse range of medicinally relevant fused heterocyclic scaffolds.
Preparation of Pyrimidine-Containing Tricyclic Cores
The synthetic utility of this compound extends to the preparation of complex tricyclic cores containing a pyrimidine ring. These structures are often found in biologically active molecules and advanced materials.
One notable example is the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core. This was achieved through a domino Suzuki coupling–intramolecular amide formation between methyl 5-bromopyrimidine-4-carboxylate and 2-amino-4-(methoxycarbonyl) phenylboronic acid. While this specific example uses the methyl ester, the isopropyl ester would be expected to undergo a similar transformation.
Another strategy for constructing tricyclic systems involves the synthesis of pyrimido[5,4-c]quinolines. These can be prepared from 3,4-difunctionalized quinolines, highlighting the versatility of building the pyrimidine ring onto a pre-existing bicyclic system. researchgate.net Similarly, pyrimido[4,5-c]isoquinolines have been synthesized from various pyrimidine derivatives through reactions like condensation, cyclocondensation, and cross-coupling reactions. benthamscience.com
The synthesis of thieno[2,3-d] biosynth.comprepchem.comnih.govtriazolo[1,5-a]pyrimidines, a tricyclic system with potent anticancer activity, has also been reported. nih.gov This further illustrates the diverse range of tricyclic structures accessible from pyrimidine precursors.
The table below provides examples of tricyclic cores that can be synthesized from pyrimidine derivatives.
| Tricyclic Core | Synthetic Strategy | Precursor Type | Reference |
| Pyrimido[4,5-c]quinoline | Domino Suzuki coupling-amidation | Methyl 5-bromopyrimidine-4-carboxylate | |
| Pyrimido[5,4-c]quinoline | Cyclization from difunctionalized quinolines | 3,4-Difunctionalized quinolines | researchgate.net |
| Pyrimido[4,5-c]isoquinoline | Condensation, cyclocondensation, cross-coupling | Various pyrimidine derivatives | benthamscience.com |
| Thieno[2,3-d] biosynth.comprepchem.comnih.govtriazolo[1,5-a]pyrimidine | Multi-step synthesis from β-enaminoester | β-enaminoester | nih.gov |
The ability to construct such complex tricyclic systems underscores the importance of halopyrimidine carboxylates as key building blocks in synthetic organic chemistry.
Synthesis of Related Bromopyrimidine-4-Carboxylate Analogues
The synthetic utility of the bromopyrimidine-4-carboxylate scaffold can be further expanded by modifying the ester group and the halogen substitution pattern on the pyrimidine ring.
Ethyl and Methyl Esters of 5-Bromopyrimidine-4-Carboxylic Acid
The ethyl and methyl esters of 5-bromopyrimidine-4-carboxylic acid are important analogues of the isopropyl ester and are frequently used in organic synthesis. capes.gov.br Their preparation can be achieved through various methods.
One common route involves the reaction of 5-bromouracil (B15302). For example, 5-bromouracil can be treated with phosphorus oxychloride to yield 5-bromo-2,4-dichloropyrimidine (B17362), which can then be further functionalized. prepchem.comchemicalbook.com Another approach is the direct synthesis from 5-bromopyrimidine (B23866). For instance, ethyl 5-bromopyrimidine-4-carboxylate has been synthesized in a one-step Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine.
The synthesis of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been achieved through a three-component Biginelli condensation followed by condensation with ethyl chloroacetate. mdpi.com While this is a more complex derivative, it demonstrates the incorporation of the ethyl carboxylate functionality.
The choice between the methyl, ethyl, or isopropyl ester can influence the reaction conditions and the physical properties of the resulting compounds. The following table provides a comparison of these esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 5-bromopyrimidine-4-carboxylate | C6H5BrN2O2 | 217.02 | Solid |
| Ethyl 5-bromopyrimidine-4-carboxylate | C7H7BrN2O2 | 231.05 | Not specified |
| This compound | C8H9BrN2O2 | 245.08 | Not specified |
Dihalo- and Polyhalo-Pyrimidine Carboxylate Derivatives
The introduction of additional halogen atoms onto the pyrimidine ring can significantly alter its reactivity and provide new avenues for functionalization. 5-Bromo-2,4-dichloropyrimidine is a key dihalo-pyrimidine derivative that serves as a versatile intermediate. biosynth.comlookchem.com
The synthesis of 5-bromo-2,4-dichloropyrimidine is typically achieved by the reaction of 5-bromouracil with phosphorus oxychloride prepchem.com or a mixture of phosphorus pentachloride and 1,1,2-trichloroethane. chemicalbook.com This dihalo derivative can be used in the synthesis of various biologically active compounds, including the drug palbociclib. biosynth.com It can also serve as a starting material for the synthesis of positive allosteric modulators for GABAB receptors. lookchem.com
While the direct synthesis of carboxylate derivatives from 5-bromo-2,4-dichloropyrimidine is not extensively detailed, the presence of two reactive chlorine atoms in addition to the bromine atom offers multiple sites for sequential nucleophilic substitution and cross-coupling reactions, allowing for the construction of highly functionalized pyrimidine systems.
The following table summarizes the synthesis and properties of 5-bromo-2,4-dichloropyrimidine.
| Starting Material | Reagents | Product | Melting Point (°C) | Boiling Point (°C) | Reference |
| 5-bromouracil | POCl3 | 5-Bromo-2,4-dichloropyrimidine | 29 | 128 (at 15 mmHg) | prepchem.comlookchem.com |
| 5-bromouracil | PCl5, 1,1,2-trichloroethane | 5-Bromo-2,4-dichloropyrimidine | Not specified | Not specified | chemicalbook.com |
The synthesis of these di- and polyhalo-pyrimidine carboxylate derivatives expands the toolbox of synthetic chemists, enabling the creation of novel and complex heterocyclic compounds with tailored properties.
Pyrimidine Carboxylates with Diverse Alkyl/Aryl Substitutions
The bromine atom at the 5-position of this compound serves as a versatile handle for the introduction of a wide range of alkyl and aryl substituents. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, which have become indispensable tools in contemporary organic synthesis. These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance.
Among the most utilized methods for the derivatization of this pyrimidine scaffold are the Suzuki-Miyaura and Sonogashira coupling reactions. The Suzuki-Miyaura reaction, which couples the bromopyrimidine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is a highly effective method for introducing aryl and heteroaryl moieties. researchgate.netsnnu.edu.cnnih.govresearchgate.netmdpi.commdpi.com The general catalytic cycle involves the oxidative addition of the bromopyrimidine to a palladium(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired 5-substituted pyrimidine. researchgate.net
The Sonogashira reaction provides a powerful route to 5-alkynylpyrimidines by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and proceeds under basic conditions. wikipedia.org The resulting alkynylpyrimidines are valuable intermediates themselves, amenable to further transformations.
While specific data on the derivatization of this compound is often found within broader synthetic studies, the following tables illustrate the general applicability of these coupling reactions to similar 5-bromopyrimidine systems, providing a strong indication of the expected reactivity and potential for diversification.
Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromopyrimidine Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | High |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Moderate-Good |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | Good |
Note: This table is a representative summary based on findings for analogous 5-bromopyrimidine systems and serves to illustrate the potential scope of the Suzuki-Miyaura reaction. snnu.edu.cnresearchgate.net
Table 2: Examples of Sonogashira Coupling with 5-Bromopyrimidine Derivatives
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | High |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | THF | Good |
| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | Acetonitrile | Moderate-Good |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | Good |
Note: This table is a representative summary based on findings for analogous 5-bromopyrimidine systems and showcases the versatility of the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.org
Strategic Integration into Multi-Step Organic Synthesis Pathways
The functionalized pyrimidine carboxylates derived from this compound are not merely end products but serve as crucial intermediates in the assembly of more complex molecular architectures. Their strategic integration into multi-step synthesis pathways is particularly evident in the field of medicinal chemistry, where the pyrimidine motif is a common feature in a variety of bioactive molecules, including kinase inhibitors. ed.ac.ukmdpi.comrsc.orgnih.govnih.gov
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. The pyrimidine core often acts as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. rsc.org The diverse substituents that can be introduced at the 5-position of the pyrimidine ring through the derivatization of this compound allow for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties.
A general synthetic strategy often involves the initial Suzuki or Sonogashira coupling of this compound to introduce a key structural element. The resulting substituted pyrimidine can then undergo further transformations, such as amide bond formation via the carboxylate group, to build the final, complex kinase inhibitor. For instance, a multi-step synthesis could commence with a Suzuki coupling to append a specific aryl group, followed by hydrolysis of the isopropyl ester to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amides for structure-activity relationship (SAR) studies.
The development of flow chemistry processes has also shown promise in streamlining multi-step syntheses, allowing for the sequential transformation of starting materials through various reaction zones containing immobilized reagents and catalysts. syrris.jp This approach can enhance efficiency and safety, making it well-suited for the production of complex pharmaceutical intermediates derived from building blocks like this compound.
While specific, publicly available multi-step syntheses commencing directly from this compound are often proprietary, the numerous examples of related pyrimidines in the synthesis of kinase inhibitors underscore its strategic importance as a starting material. ed.ac.ukmdpi.com The ability to readily introduce diverse chemical matter at the 5-position makes it an invaluable tool for medicinal chemists in the design and synthesis of next-generation therapeutics.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.
In the ¹H NMR spectrum of Isopropyl 5-bromopyrimidine-4-carboxylate, distinct signals are expected for the protons of the pyrimidine (B1678525) ring and the isopropyl ester group. The aromatic protons on the pyrimidine ring are anticipated to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the bromine atom. The methine proton of the isopropyl group would present as a septet, likely in the range of δ 5.0-5.4 ppm, coupled to the six equivalent methyl protons. These methyl protons would, in turn, appear as a doublet further upfield, generally around δ 1.3-1.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H (C2-H) | ~9.2 | Singlet |
| Pyrimidine-H (C6-H) | ~8.9 | Singlet |
| Isopropyl-CH | 5.0 - 5.4 | Septet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbon atom bonded to the bromine (C5) showing a characteristic shift, and the other ring carbons (C2, C4, C6) appearing at distinct positions influenced by the nitrogen atoms and the carboxylate group. The methine and methyl carbons of the isopropyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | 160 - 170 |
| Pyrimidine C4 | ~160 |
| Pyrimidine C2 | ~158 |
| Pyrimidine C6 | ~155 |
| Pyrimidine C5 | ~120 |
| Isopropyl-CH | 68 - 72 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would establish the coupling between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, for instance, linking the isopropyl methine proton signal to the corresponding methine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the pyrimidine protons and the ester carbonyl carbon, as well as with other carbons in the pyrimidine ring, thereby confirming the position of the ester group. Correlations between the isopropyl methine proton and the ester carbonyl carbon would also be expected.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₉BrN₂O₂), the molecular ion peak [M]⁺ would be observed as a characteristic pair of peaks of nearly equal intensity, separated by two mass units, due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Common fragmentation pathways would likely involve the loss of the isopropyl group, the isopropoxy group, or the entire ester side chain, leading to characteristic fragment ions that can be analyzed to further support the proposed structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺, [M+2]⁺ | Molecular ion | 259.99, 261.99 |
| [M - C₃H₇]⁺ | Loss of isopropyl radical | 217, 219 |
| [M - OC₃H₇]⁺ | Loss of isopropoxy radical | 201, 203 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=N and C=C stretching vibrations from the pyrimidine ring, and the C-O stretching of the ester linkage.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Ring) | Stretch | 1500 - 1600 |
| C-O (Ester) | Stretch | 1100 - 1300 |
High-Resolution X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the planarity of the pyrimidine ring and the conformation of the isopropyl ester substituent relative to the ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the pyrimidine ring, with its alternating double bonds and heteroatoms, along with the bromine and carboxylate substituents, constitutes the primary chromophore.
Detailed Research Findings
While specific, detailed experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, the electronic absorption properties can be inferred from studies on closely related pyrimidine derivatives, particularly the parent chromophore, 5-bromopyrimidine (B23866).
Research on the electronic spectroscopy of bromopyrimidines provides fundamental insights into the expected electronic transitions. Studies on 5-bromopyrimidine have characterized its absorption spectrum in the vacuum ultraviolet (VUV) region. These investigations reveal that the electronic spectrum is shaped by a series of π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrimidine ring. The n → π* transitions are generally weaker and involve the promotion of a non-bonding electron (from the nitrogen atoms' lone pairs) to a π* antibonding orbital.
The absorption spectrum of 5-bromopyrimidine shows several distinct bands. A study reported its high-resolution VUV photoabsorption spectrum, identifying multiple absorption bands in the 3.7–10.8 eV range. researchgate.net The lowest energy absorption bands, which would be most relevant in a conventional UV-Vis spectrum (typically measured from 200 nm or ~6.2 eV), are attributed to transitions to the first ππ* excited state. acs.org For many pyrimidine derivatives, these transitions typically occur in the 250-300 nm region.
The introduction of a carboxylate group at the 4-position and a bromine atom at the 5-position influences the electronic transitions of the pyrimidine ring. A bromine substituent can cause a bathochromic (red) shift of the absorption maxima due to its electron-donating resonance effect and the involvement of its lone pair electrons. The isopropyl carboxylate group at the 4-position is primarily an electron-withdrawing group. The ester functional group itself exhibits weak n→π* transitions around 207-210 nm and more intense π→π* transitions at wavelengths below 200 nm. masterorganicchemistry.comucalgary.ca Therefore, its direct contribution to the spectrum in the typical 200-400 nm range is expected to be minimal, but its electronic influence on the pyrimidine ring system can modulate the energy of the primary π → π* and n → π* transitions of the ring.
Based on the analysis of related structures, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit characteristic absorption bands. A weak n → π* transition is anticipated at a longer wavelength, likely above 250 nm, while a more intense π → π* transition is expected at a shorter wavelength.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound and Related Compounds
The following table summarizes the expected electronic transitions and approximate absorption maxima (λmax) for this compound, based on data from related pyrimidine compounds.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Assignment | Reference |
| This compound | Ethanol | ~260-280 | Low to Moderate | n → π | Inferred |
| ~220-240 | High | π → π | Inferred | ||
| 5-Bromopyrimidine | Gas Phase | ~268 (4.6 eV) | - | Band I (π → π) | researchgate.net |
| Pyrimidine | Vapor | 243 | 2030 | π → π | acs.org |
| 298 | 326 | n → π | acs.org | ||
| Carboxylic Acids (unconjugated) | - | ~210 | Low | n → π | libretexts.org |
| Esters (unconjugated) | - | ~207 | Low | n → π* | ucalgary.ca |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Isopropyl 5-bromopyrimidine-4-carboxylate. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate a range of electronic properties. samipubco.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the bromine atom, while the LUMO is likely distributed over the pyrimidine ring and the carboxylate group. The electron-withdrawing nature of the bromine atom and the carboxylate group influences the electronic distribution and reactivity of the pyrimidine ring. nih.govtandfonline.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group are expected to be regions of high electron density.
Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction pathway.
A key reaction type for this molecule is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. nih.govlibretexts.org Computational studies can model the approach of a nucleophile to the pyrimidine ring, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the bromide ion. libretexts.org The calculated activation energies for these steps can predict the feasibility and rate of the reaction. These calculations can also elucidate the role of the isopropyl carboxylate group in modulating the reactivity of the pyrimidine ring.
For instance, theoretical calculations can compare the energy barriers for nucleophilic attack at different positions on the pyrimidine ring, explaining the observed regioselectivity in substitution reactions. The nature of the solvent can also be incorporated into these models using continuum or explicit solvent models to provide a more realistic simulation of reaction conditions.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Purely Chemical Context)
In a purely chemical context, molecular docking and dynamics simulations can be employed to study the non-covalent interactions between this compound and other molecules or surfaces. Molecular docking can predict the preferred binding orientation and affinity of the molecule to a host molecule or a material surface. bohrium.com
Molecular dynamics (MD) simulations provide a time-resolved perspective on these interactions. An MD simulation of this compound in a solvent, for example, can reveal information about its solvation shell, conformational flexibility, and the dynamics of its interactions with solvent molecules. researchgate.netnih.govresearchgate.net These simulations can also be used to study the aggregation behavior of the molecule or its adsorption onto surfaces like graphene oxide. dergipark.org.tr The insights gained from these simulations are valuable for understanding the molecule's behavior in various chemical environments.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. oup.com For a series of substituted pyrimidine-4-carboxylates, a QSRR model could be developed to predict their reactivity in a specific reaction, such as nucleophilic substitution.
To build a QSRR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed reactivity (e.g., reaction rate constants). oup.com Such a model would be valuable for predicting the reactivity of new, unsynthesized pyrimidine derivatives.
Prediction of Spectroscopic Parameters
Computational chemistry methods can be used to predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.
Notably, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a good degree of accuracy using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. nih.govruc.dknih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The accuracy of the predictions can be improved by considering solvent effects, either implicitly with continuum models or explicitly by including solvent molecules in the calculation. nih.gov
Infrared (IR) vibrational frequencies can also be computed. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The theoretical IR spectrum can be a valuable tool for interpreting experimental spectra and assigning specific absorption bands to particular functional groups.
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Hypothetical Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 | 9.1 | s |
| H6 | 8.8 | s |
| CH (isopropyl) | 5.3 | sept |
| CH₃ (isopropyl) | 1.4 | d |
Emerging Research Trends and Future Perspectives in Isopropyl 5 Bromopyrimidine 4 Carboxylate Chemistry
Development of Sustainable and Green Synthetic Protocols
The push towards environmentally benign chemical manufacturing has catalyzed a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. researchgate.net For the synthesis and derivatization of pyrimidines, including Isopropyl 5-bromopyrimidine-4-carboxylate, several green chemistry approaches are gaining prominence. These methods aim to improve yield, reduce reaction times, and minimize environmental impact. rasayanjournal.co.innih.gov
Key green strategies applicable to pyrimidine (B1678525) chemistry include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. rasayanjournal.co.in This approach reduces the number of synthetic steps, minimizing solvent use and purification needs.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netrasayanjournal.co.in
Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions, particularly in heterogeneous systems. researchgate.netrasayanjournal.co.in One-pot synthesis of pyrimidine analogues under ultrasound irradiation has been shown to be highly effective and environmentally friendly. researchgate.net
Solvent-Free and Aqueous Media Reactions: Conducting reactions without organic solvents ("grindstone chemistry") or in water represents a significant step towards sustainability. rasayanjournal.co.inresearchgate.net For instance, the use of β-cyclodextrin as a recyclable catalyst has enabled pyrimidine synthesis in an aqueous medium. mdpi.com
Use of Green Catalysts: The development of non-toxic, recyclable, and economically viable catalysts is a cornerstone of green chemistry. nih.gov This includes the use of organocatalysts like L-proline, ionic liquids, and modified nanoparticles. researchgate.netrasayanjournal.co.inacs.org
The application of these protocols to the lifecycle of this compound—from its initial synthesis to its subsequent functionalization—is a primary goal for making its use in research and industry more sustainable.
Exploration of Novel Catalytic Systems for Functionalization Reactions
Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The functionalization of the this compound scaffold heavily relies on catalytic methods, particularly for reactions at the C5-bromo position. Research is focused on discovering more active, selective, and versatile catalytic systems.
Recent advancements in catalysis for pyrimidine synthesis and functionalization include:
Precious Metal Catalysis: Iridium-pincer complexes have been used for the regioselective, multicomponent synthesis of pyrimidines from alcohols and amidines. mdpi.comacs.org This dehydrogenative coupling strategy represents a sustainable approach to building the pyrimidine core. acs.org
Copper-Catalyzed Reactions: Copper catalysts are versatile and have been employed for various pyrimidine syntheses, including the cycloaddition of alkynes and the cyclization of ketones with nitriles. mdpi.comorganic-chemistry.org Copper-promoted amination of halogenated pyrimidines also provides a direct route to valuable derivatives. organic-chemistry.org
Other Transition Metal Catalysis: Researchers have explored a range of other metals. Nickel complexes can catalyze pyrimidine synthesis via dehydrogenative coupling, while zirconium-mediated processes allow for the [2+2+2] cyclization of alkynes and nitriles. mdpi.com Iron complexes have been developed for the eco-friendly, aerobic construction of trisubstituted pyrimidines. organic-chemistry.org
Nanocatalysis: The use of nanomaterials as catalysts is a rapidly growing area. Magnetically recoverable nanocatalysts, for example, offer high catalytic activity and stability, with the significant advantage of easy separation and recycling from the reaction mixture. nih.gov Cobalt ferrite (B1171679) nanoparticles have also been shown to be highly efficient catalysts for the Biginelli reaction, a classic method for pyrimidine synthesis. mdpi.com
The table below summarizes some novel catalytic systems with potential applications for modifying this compound.
| Catalyst Type | Metal/Core | Example Reaction Type | Potential Application on Target Compound | Reference |
| Pincer Complex | Iridium (Ir) | Multicomponent synthesis of pyrimidines | Core synthesis modification | mdpi.comacs.org |
| Coordination Complex | Copper (Cu) | C-N cross-coupling (amination), Annulation | Functionalization of the C5-Br bond | organic-chemistry.org |
| Coordination Complex | Nickel (Ni) | Dehydrogenative coupling | Synthesis of precursors | mdpi.com |
| Nanoparticles | Cobalt Ferrite (CoFe₂O₄) | Biginelli reaction (cyclocondensation) | Alternative synthesis of the pyrimidine core | mdpi.com |
| Nanoparticles | Magnetic Core | Synthesis of fused pyrimidines | Post-functionalization modifications | nih.gov |
Investigation of Unprecedented Chemical Transformations and Rearrangements
Beyond simple functionalization, researchers are exploring novel and sometimes unexpected reactions that can dramatically alter the pyrimidine scaffold, leading to completely new molecular architectures. These transformations provide access to chemical diversity that is difficult to achieve through traditional synthetic routes.
Two key areas of emerging transformations include:
Deconstruction-Reconstruction Strategies: A revolutionary approach involves the "deconstruction" of the pyrimidine ring followed by its "reconstruction" into a different heterocycle. nih.gov In this strategy, a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. This intermediate can be recyclized with various reagents to form new heterocycles like pyridines, oxazoles, or pyrazoles, effectively editing the molecular core. nih.gov Applying this to a complex derivative of this compound could generate novel analogues that would be exceptionally challenging to synthesize otherwise.
Skeletal Rearrangements: The Boekelheide rearrangement, traditionally known for pyridine (B92270) N-oxides, has been studied in detail for pyrimidine N-oxides. fu-berlin.de This reaction, promoted by acetic anhydride, transforms a pyrimidine N-oxide into a 4-acetoxymethyl-substituted pyrimidine. fu-berlin.de Investigations have shown that this process can proceed through radical intermediates, offering unique synthetic possibilities. fu-berlin.de Other rearrangements, such as the Curtius, Beckmann, and Baeyer-Villager rearrangements, provide classical yet powerful tools for modifying substituents, like the carboxylate group on the target molecule, into other functional groups. libretexts.org
These advanced strategies allow chemists to use the pyrimidine core of this compound as a launchpad for creating significant structural and functional diversity.
Advanced Analytical Techniques for In-situ Reaction Monitoring and Characterization
To improve the efficiency, safety, and reproducibility of chemical processes, there is a growing reliance on Process Analytical Technology (PAT). PAT involves the use of real-time, in-line or on-line analytical tools to monitor and control reactions as they happen. mt.comwikipedia.org This data-driven approach is invaluable for optimizing the synthesis and functionalization of this compound.
Key PAT tools and their applications in this context include:
| Analytical Technique | Principle | Application in Pyrimidine Chemistry | Reference |
| FTIR Spectroscopy | Vibrational spectroscopy (Infrared) | Real-time monitoring of functional group transformations (e.g., azide (B81097) to isocyanate in a Curtius rearrangement). americanpharmaceuticalreview.com | americanpharmaceuticalreview.comrsc.org |
| Flow NMR | Nuclear Magnetic Resonance | Provides detailed structural information in real-time for reaction profiling and kinetic analysis in continuous flow systems. rsc.orgnih.gov | rsc.orgnih.gov |
| On-line UPLC-MS | Chromatography + Mass Spectrometry | Real-time separation and identification of reactants, intermediates, products, and by-products, enabling precise process control. rsc.orgnih.gov | rsc.orgnih.gov |
| Raman Spectroscopy | Vibrational spectroscopy (light scattering) | In-situ monitoring of reaction progress, particularly useful for tracking changes in crystalline forms or in complex mixtures. biorxiv.org | biorxiv.org |
| UV/Vis Spectroscopy | Electronic spectroscopy | Monitoring the concentration of chromophoric species, useful for tracking the progress of certain reactions like nitrations. nih.gov | nih.gov |
By integrating these technologies, chemists can gain a deep understanding of reaction kinetics, identify transient intermediates, and detect impurities, leading to more robust and optimized synthetic processes. mt.comnih.gov
Computational Design and Discovery of New Pyrimidine-4-Carboxylate Scaffolds
In silico methods have become an indispensable tool in modern chemical research, accelerating the discovery of new molecules with desired properties. For pyrimidine-4-carboxylate scaffolds, computational chemistry is primarily used to design and screen new derivatives for potential biological activity, often in the context of drug discovery. nih.govbenthamdirect.com
The computational workflow typically involves:
Scaffold Selection: Starting with a core structure like this compound.
Virtual Library Generation: Creating a large, virtual library of new compounds by computationally modifying the scaffold (e.g., replacing the bromine with different functional groups or altering the ester).
Molecular Docking: Simulating how these virtual compounds bind to the active site of a biological target, such as a protein kinase. researchgate.netnih.govnih.gov This process predicts the binding affinity and mode of interaction. nih.govresearchgate.net
ADMET Prediction: Calculating the likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out those with poor drug-like characteristics.
Prioritization for Synthesis: Selecting a small number of the most promising virtual hits for actual chemical synthesis and biological testing.
This approach has been successfully used to design novel pyrimidine derivatives as inhibitors for targets like EGFR and VEGFR-2, which are important in cancer therapy. nih.govnih.govresearchgate.net By applying these computational tools to the this compound scaffold, researchers can more rationally design new molecules and prioritize synthetic efforts, saving significant time and resources.
Integration with Flow Chemistry and Automated Synthesis Paradigms
Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Instead of using traditional batch reactors, reactions are performed in a continuous stream through a network of tubes and microreactors. This paradigm offers numerous advantages, particularly for the synthesis and elaboration of molecules like this compound.
Key benefits of flow chemistry include:
Enhanced Safety: Hazardous or unstable reagents can be generated in situ and consumed immediately, minimizing the risk associated with handling large quantities. nih.gov
Superior Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher consistency and reproducibility. nih.gov
Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, often accelerating reaction rates and improving yields. allfordrugs.com
Scalability: Scaling up a process in a flow reactor is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch process.
Telescoped Synthesis: Multiple synthetic steps can be connected in sequence, allowing a starting material to be converted to a final product without manual isolation of intermediates. allfordrugs.comnih.gov
The synthesis of pyrimidine-containing APIs like Capecitabine has been successfully demonstrated using continuous flow processes, showcasing the power of this technology to create complex molecules more efficiently and sustainably. nih.gov The integration of flow chemistry with the PAT tools described in section 7.4 creates a powerful, automated platform for the rapid optimization and production of this compound and its derivatives. rsc.org
Q & A
Q. What are common synthetic routes for preparing isopropyl 5-bromopyrimidine-4-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination at the 5-position of a pyrimidine ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical initiation or using HBr in the presence of a Lewis acid. Esterification of the carboxyl group with isopropanol may involve acid catalysis (e.g., H₂SO₄) or coupling reagents like DCC (dicyclohexylcarbodiimide). Optimization requires monitoring reaction parameters such as temperature (e.g., 0–80°C), solvent polarity (e.g., DMF, THF), and catalyst loading (e.g., Pd for cross-couplings) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C5, isopropyl ester).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- HPLC : To assess purity, especially when resolving byproducts from incomplete esterification or bromination.
- X-ray crystallography : For definitive structural confirmation using programs like SHELXL .
Q. What are the typical reactivity patterns of the bromine and ester groups in this compound?
The 5-bromo substituent is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for functionalizing the pyrimidine ring. The isopropyl ester can undergo hydrolysis (acidic or basic conditions) to yield the carboxylic acid, which is useful for further derivatization (e.g., amide formation). Care must be taken to avoid dehalogenation under harsh reducing conditions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound derivatives?
Discrepancies in NMR or MS data (e.g., ambiguous coupling constants or fragmentation patterns) can arise from dynamic effects or impurities. Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and torsion angles. For example, SHELX programs can model puckering effects in heterocycles (see Cremer-Pople coordinates ) and validate substituent positioning. This is critical when spectroscopic data suggests multiple plausible tautomers or regioisomers.
Q. What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions involving the 5-bromo group?
Common issues include catalyst poisoning by bromide ions or steric hindrance from the isopropyl ester. Solutions include:
- Catalyst selection : Bulky ligands (e.g., XPhos) enhance stability and reduce side reactions.
- Additives : Silver salts (Ag₂CO₃) can sequester bromide ions.
- Solvent optimization : Polar aprotic solvents (DMSO) improve solubility of aromatic intermediates. Yield improvements should be tracked via HPLC and GC-MS to identify side products .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions on the pyrimidine ring?
Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electrostatic potential surfaces and Fukui indices to identify electron-rich sites. For example, the 5-bromo group directs electrophiles to the 2- or 4-positions depending on resonance and inductive effects. Molecular docking studies may also predict binding interactions in biologically active derivatives .
Methodological Considerations
Q. What protocols ensure reproducibility in hydrolyzing the isopropyl ester to the carboxylic acid?
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
